molecular formula C17H17F2NO2S B2652741 1-(4-fluorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)methanesulfonamide CAS No. 1049404-04-7

1-(4-fluorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)methanesulfonamide

Cat. No.: B2652741
CAS No.: 1049404-04-7
M. Wt: 337.38
InChI Key: WXVJOKGUTGPZEX-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)methanesulfonamide (CAS 1049404-04-7) is a high-purity chemical reagent with the molecular formula C₁₇H₁₇F₂NO₂S and a molecular weight of 337.38 g/mol . This compound features a sulfonamide functional group linked to a bis-arylated cyclopropane scaffold, a structure of significant interest in modern medicinal chemistry. The incorporation of the cyclopropyl group is a strategic design element, as this motif is widely used in drug discovery to enhance key properties of lead compounds, including metabolic stability, conformational restriction, and overall pharmacokinetic profiles . Research into structurally related N-substituted sulfonamide derivatives has identified potential bioactivities relevant to neurological and therapeutic development. Some analogous compounds have been investigated as potentiators of glutamate receptors, which are critical targets for understanding cognitive function and neurodegenerative diseases . Furthermore, recent innovations in sulfonamide chemistry highlight their application in developing antagonists for purinergic receptors like P2X3, a promising target for managing conditions such as refractory chronic cough . This makes our product a valuable building block for researchers exploring new chemical entities in these fields. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can rely on its quality for their sophisticated chemical synthesis and drug discovery projects.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO2S/c18-15-5-1-13(2-6-15)11-23(21,22)20-12-17(9-10-17)14-3-7-16(19)8-4-14/h1-8,20H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVJOKGUTGPZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)methanesulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 1-(4-fluorophenyl)cyclopropylmethanol, which is then converted to the corresponding sulfonamide through a series of reactions involving sulfonyl chloride and amine reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted fluorophenyl compounds.

Scientific Research Applications

1-(4-fluorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl groups may interact with hydrophobic pockets in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(4-fluorophenyl)-N-(2-methylpropyl)methanesulfonamide (Y300-2587)

  • Structural Differences : The nitrogen substituent in Y300-2587 is a branched 2-methylpropyl group, whereas the target compound features a (1-(4-fluorophenyl)cyclopropyl)methyl group.
  • Physicochemical Properties: Y300-2587 has a molecular weight of 245.31 and logP of 2.2962 .
  • Functional Implications :
    • The cyclopropane ring in the target compound may introduce ring strain, affecting metabolic stability compared to Y300-2587’s flexible alkyl chain .
    • The dual fluorophenyl groups could improve binding affinity in hydrophobic pockets of biological targets.

Pesticide Sulfonamides (Tolylfluanid and Dichlofluanid)

  • Structural Differences: These pesticides contain chlorine and dimethylamino groups (e.g., tolylfluanid: 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide), unlike the target compound’s fluorophenyl-dominated structure .
  • Functional Implications: Chlorine atoms in pesticides enhance electrophilicity and reactivity, crucial for fungicidal activity. The target compound’s fluorine substituents prioritize metabolic stability over reactivity. The absence of dimethylamino groups in the target compound suggests divergent mechanisms of action, likely unrelated to pesticidal use .

1-(4-cyanophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide

  • Structural Differences: This compound features a nitrile (cyano) group and a fluoro-methylphenyl substituent, contrasting with the target compound’s dual fluorophenyl-cyclopropane system .
  • Physicochemical Properties: Molecular weight (304.34) and logP (inferred ~2.5–3.0) are lower than the target compound’s estimated values.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Potential Applications
1-(4-fluorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)methanesulfonamide C₁₇H₁₆F₂NO₂S (inferred) ~340 (inferred) >3.0* Dual 4-fluorophenyl, cyclopropane Pharmaceuticals (inferred)
1-(4-fluorophenyl)-N-(2-methylpropyl)methanesulfonamide (Y300-2587) C₁₁H₁₆FNO₂S 245.31 2.2962 4-fluorophenyl, 2-methylpropyl Research chemical
Tolylfluanid C₁₀H₁₃Cl₂FN₂O₂S₂ 347.26 ~3.5† Chlorine, dimethylamino, 4-methylphenyl Pesticide/Fungicide
1-(4-cyanophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide C₁₅H₁₃FN₂O₂S 304.34 ~2.5–3.0 4-cyanophenyl, 2-fluoro-5-methylphenyl Not specified

*Estimated based on substituent contributions; †Estimated from analogous structures.

Research Findings and Discussion

  • Steric and Electronic Effects : The cyclopropane ring’s rigidity may restrict rotational freedom, favoring selective target binding over flexible analogs like Y300-2587.
  • Functional Group Diversity : Unlike pesticidal sulfonamides with chlorine , the target compound’s fluorine atoms prioritize stability and hydrophobic interactions, aligning with drug design principles.

Biological Activity

1-(4-fluorophenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)methanesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a sulfonamide functional group attached to a cyclopropyl moiety and two 4-fluorophenyl rings. Its molecular formula is C18H22F2N2O2SC_{18}H_{22}F_2N_2O_2S, and it exhibits unique properties due to the presence of fluorine atoms, which can influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. Notably, it has been studied for its inhibitory effects on various kinases, including:

  • GSK-3β : Inhibitory activity against GSK-3β has been demonstrated, which is significant in regulating cellular processes such as metabolism and cell cycle progression. The IC50 values for related compounds range from 10 to 1314 nM, indicating varying potency based on structural modifications .
  • IKK-β : The compound also shows inhibitory effects on IKK-β, which is involved in inflammatory responses. The modulation of this pathway may contribute to its anti-inflammatory properties .

Anti-inflammatory Effects

Research indicates that the compound effectively reduces the production of pro-inflammatory cytokines and nitric oxide (NO) in lipopolysaccharide-induced inflammation models. This suggests potential applications in treating inflammatory diseases .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of the compound on various cell lines, including HT-22 (mouse hippocampal neuronal cells) and BV-2 (microglial cells). The results indicate that certain derivatives do not significantly decrease cell viability at concentrations up to 10 µM, suggesting a favorable safety profile .

Case Studies

Several studies have investigated the biological activity of related compounds with similar structures:

  • Compound Derivatives : Modifications within the carboxamide moiety have shown varying degrees of GSK-3β inhibitory activity, with smaller substituents yielding higher potency. For example, compounds with cyclopropyl groups demonstrated enhanced activity compared to larger substituents like cyclohexyl .
  • Metabolic Stability : The metabolic stability of these compounds was assessed using mouse liver microsomes, showing negligible degradation after incubation, which is critical for their therapeutic potential .

Data Tables

CompoundIC50 (nM)Biological Activity
Compound A10GSK-3β Inhibition
Compound B1314GSK-3β Inhibition
Compound C<50Anti-inflammatory
Compound D>1000Cytotoxicity

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